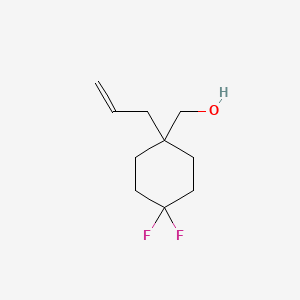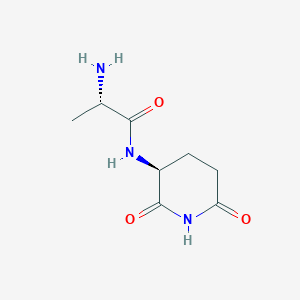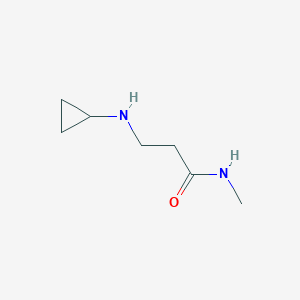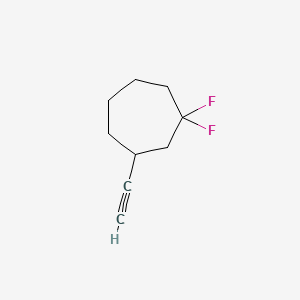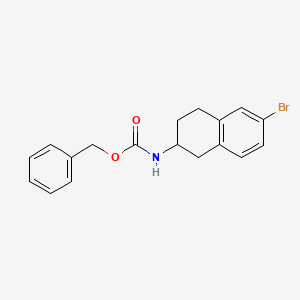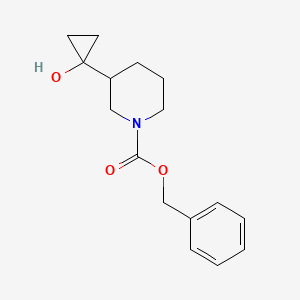
1-(4-Benzyloxy-3-bromo-phenyl)hexahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzyloxy-3-bromo-phenyl)hexahydropyrimidine-2,4-dione is an organic compound that features a unique combination of a benzyloxy group, a bromine atom, and a hexahydropyrimidine-2,4-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzyloxy-3-bromo-phenyl)hexahydropyrimidine-2,4-dione typically involves a multi-step process. One common method starts with the bromination of 4-benzyloxyphenyl derivatives, followed by the introduction of the hexahydropyrimidine-2,4-dione moiety through cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and cyclization processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Benzyloxy-3-bromo-phenyl)hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiourea are employed under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: De-brominated hexahydropyrimidine-2,4-dione.
Substitution: Various substituted hexahydropyrimidine-2,4-dione derivatives.
Aplicaciones Científicas De Investigación
1-(4-Benzyloxy-3-bromo-phenyl)hexahydropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-Benzyloxy-3-bromo-phenyl)hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The benzyloxy group and bromine atom play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The hexahydropyrimidine-2,4-dione core may also contribute to the compound’s overall bioactivity by stabilizing the interaction with the target.
Comparación Con Compuestos Similares
1-(4-Benzyloxy-3-hydroxy-2-methoxy-phenyl)ethanone: This compound shares the benzyloxy group but differs in the presence of a hydroxy and methoxy group instead of bromine and hexahydropyrimidine-2,4-dione.
2,4-Dibromophenol: Similar in having bromine atoms but lacks the benzyloxy and hexahydropyrimidine-2,4-dione groups.
Uniqueness: 1-(4-Benzyloxy-3-bromo-phenyl)hexahydropyrimidine-2,4-dione is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both a benzyloxy group and a bromine atom on the phenyl ring, along with the hexahydropyrimidine-2,4-dione core, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C17H15BrN2O3 |
|---|---|
Peso molecular |
375.2 g/mol |
Nombre IUPAC |
1-(3-bromo-4-phenylmethoxyphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C17H15BrN2O3/c18-14-10-13(20-9-8-16(21)19-17(20)22)6-7-15(14)23-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,21,22) |
Clave InChI |
PPPKDSRFGDAIMD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


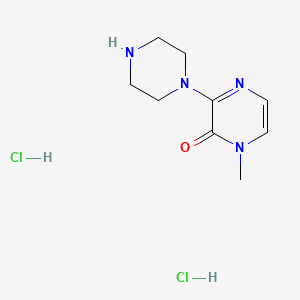
![Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride](/img/structure/B13490050.png)


